molecular formula C4H6ClF3O B8510917 2-Chloro-4,4,4-trifluorobutan-1-ol

2-Chloro-4,4,4-trifluorobutan-1-ol

Cat. No.: B8510917
M. Wt: 162.54 g/mol
InChI Key: BSSOFXRLGWZJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,4,4-trifluorobutan-1-ol is a halogenated alcohol characterized by a hydroxyl group at position 1, a chlorine substituent at position 2, and three fluorine atoms at position 4 of the butanol backbone. The chlorine atom at position 2 likely enhances electrophilicity, making it reactive in substitution or coupling reactions. Such halogenated alcohols are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their ability to participate in diverse synthetic pathways .

Properties

Molecular Formula

C4H6ClF3O

Molecular Weight

162.54 g/mol

IUPAC Name

2-chloro-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C4H6ClF3O/c5-3(2-9)1-4(6,7)8/h3,9H,1-2H2

InChI Key

BSSOFXRLGWZJTP-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)Cl)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Chloro-4,4,4-trifluorobutan-1-ol with structurally related compounds:

Compound Name CAS Number Substituents Key Functional Features
This compound Not provided Cl (C2), CF₃ (C4), -OH (C1) High electrophilicity due to Cl; strong electron-withdrawing CF₃ enhances acidity of -OH
4,4,4-Trifluorobutan-1-ol 461-18-7 CF₃ (C4), -OH (C1) Lacks Cl; lower reactivity compared to chlorinated analogs; used in industrial applications
4-Fluoro-1-butanol 372-93-0 F (C4), -OH (C1) Monofluorination reduces electron-withdrawing effects; lower acidity than trifluoro derivatives
2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride 1260812-60-9 NH₂ (C2), CF₃ (C4), -OH (C1) Amino group increases basicity; stabilized as hydrochloride salt for safer handling

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